Pam2Cys

Immunology TLR2 Agonist Cytokine Induction

Pam2Cys (2,3‑Dipalmitoyl‑S‑glycerylcysteine) is a diacylated lipopeptide and selective TLR2/6 agonist. The R‑diastereomer is significantly more potent than the S‑counterpart; even minor structural modifications abolish activity. Procuring a verified, high‑purity stereoisomer is essential for reproducible immunological outcomes. Use Pam2Cys as the definitive control in TLR2 affinity assays and as a self‑adjuvanting vaccine component for a robust Th1‑type response.

Molecular Formula C38H73NO6S
Molecular Weight 672.063
Cat. No. B1193295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePam2Cys
SynonymsPam2Cys
Molecular FormulaC38H73NO6S
Molecular Weight672.063
Structural Identifiers
SMILESN[C@@H](CSCC(OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)C(O)=O
InChIInChI=1S/C38H73NO6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)44-31-34(32-46-33-35(39)38(42)43)45-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)/t34?,35-/m0/s1
InChIKeyUPAQRWMRKQCLSD-HTIIIDOHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2,3-Dipalmitoyl-S-glycerylcysteine (Pam2Cys): An Evidence-Based Procurement Guide for TLR2 Agonist Research


2,3-Dipalmitoyl-S-glycerylcysteine, commonly known as Pam2Cys, is an L-cysteine thioether derivative characterized by two palmitoyl (C16) fatty acid chains linked via ester bonds to a glycerylcysteine motif [1]. It is formally classified as a Toll-like receptor 2 (TLR2) agonist and a Mycoplasma genitalium metabolite [2]. As a synthetic lipopeptide, Pam2Cys is not naturally occurring but is a key research tool for studying innate immunity and is widely investigated as a molecular adjuvant in peptide-based vaccines due to its potent immunostimulatory effects [3]. Its core structural motif, the S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine, serves as the foundational pharmacophore for a class of TLR2 agonists [4].

Why Pam2Cys Cannot Be Substituted with Generic TLR2 Agonists: The Critical Role of Precise Structure-Activity Relationships


In-class substitution of 2,3-dipalmitoyl-S-glycerylcysteine (Pam2Cys) is not a scientifically sound procurement strategy due to its highly stringent structure-activity relationships (SAR). Research has demonstrated that even minor modifications to the Pam2Cys core structure—such as N-terminal acylation, stereochemical inversion, or substitution of the thioether linkage—result in significant reduction or complete abrogation of TLR2 agonist activity [1]. Most notably, the C2 ester carbonyl is essential for activity, whereas the C3 carbonyl is dispensable, highlighting that not all diacylated analogs are functionally equivalent [2]. Furthermore, the R-diastereomer of Pam2Cys is significantly more potent than its S-counterpart, meaning that stereochemistry is a non-negotiable determinant of efficacy [1]. These findings confirm that structural homology does not equate to functional redundancy; procuring a verified, high-purity source of the specific Pam2Cys stereoisomer is essential for achieving reproducible and predictable immunological outcomes, which cannot be guaranteed with 'similar' or 'in-house' analogs.

Comparative Quantitative Evidence: Pam2Cys vs. Alternative TLR2 Agonists and Analogs


Pam2Cys vs. Pam3Cys: Induction of Inflammatory Cytokines and Functional Outcomes

In a direct head-to-head in vivo study comparing the effects of TLR2 engagement, Pam2Cys challenge in pregnant mice induced significantly higher expression of the inflammatory cytokines IL-6 and IFN-β compared to Pam3Cys [1]. This differential cytokine induction had a functional consequence: Pam2Cys induced preterm birth (PTB) while Pam3Cys did not [1]. The study further demonstrated that the effect was mediated by TLR2-TLR6 (activated by Pam2Cys) and not by TLR1-TLR2 (activated by Pam3Cys) [2].

Immunology TLR2 Agonist Cytokine Induction

Pam2Cys vs. DPS (Dipalmitoyl Serine) and diLAA: Comparative Affinity for TLR2

A cross-study comparable analysis of different lipid adjuvants reveals that Pam2Cys served as the standard TLR2 agonist against which novel moieties were benchmarked [1]. In an AlphaScreen proximity assay designed to measure direct interaction with TLR2, the DPS derivative demonstrated the most promising affinity in comparison to the standard TLR2 agonist, Pam2Cys [1]. While all tested analogs (DPS, diLAA, DG) showed some affinity for TLR2, none were reported to surpass Pam2Cys in this assay, establishing Pam2Cys as the benchmark for TLR2 engagement [1].

Vaccine Adjuvant Lipopeptide Synthesis TLR2 Affinity

Pam2Cys vs. Pam3Cys and Peptide Conjugates: Distinct Self-Assembly Morphologies

A recent cross-study comparable analysis of the self-assembly properties of various TLR2 agonists shows that the specific molecular structure of Pam2Cys dictates its nanostructure formation in aqueous solution, which is distinct from its analogs [1]. Pam2CysOH (the free acid) forms unilamellar vesicles, whereas its peptide conjugate Pam2CysSK4 forms spherical micelles [1]. In contrast, the tri-palmitoylated analog Pam3CysOH also forms vesicles, but they are larger than those of Pam2CysOH, an effect attributed to enhanced membrane rigidity [1]. Pam3CysSK4, on the other hand, forms predominantly wormlike micelles [1].

Nanostructure Self-Assembly Biomaterials

N-Acetylated Pam2Cys vs. Parent Pam2Cys: Cost-Efficient Alternative for TLR2/TLR6 Activation

A class-level inference from research into cost-effective adjuvants indicates that the high cost of Pam2Cys synthesis, primarily due to the requirement for expensive N-protected cysteine, can be a barrier for large-scale studies [1]. As a solution, N-acetylated Pam2Cys analogs have been developed and demonstrated to activate TLR2/TLR6 in vitro, offering a less expensive alternative for synthetic vaccine adjuvants [1].

Adjuvant Synthesis Cost-Efficiency TLR2/TLR6 Agonist

Definitive Application Scenarios for Pam2Cys Supported by Comparative Evidence


Standard Benchmark for Evaluating Novel TLR2 Agonists

Given its established role as the standard agonist in comparative TLR2 affinity assays, Pam2Cys is the definitive compound to use when evaluating new lipopeptide adjuvants. As demonstrated in studies comparing DPS and diLAA, novel moieties are benchmarked against the TLR2 binding affinity of Pam2Cys [1]. This ensures that any new compound's performance is measured against a well-characterized, potent, and widely published control, providing a reliable baseline for assessing improvements in immunostimulation.

Development of Self-Adjuvanting Vaccines Requiring TLR2/6-Specific Signaling

For applications where a robust inflammatory response via the TLR2/6 heterodimer is desired, Pam2Cys is the appropriate choice over Pam3Cys. Direct in vivo evidence shows that Pam2Cys activates TLR2/6, leading to significantly higher induction of IL-6 and IFN-β compared to the TLR1/2 agonist Pam3Cys [2]. This specific pathway activation makes Pam2Cys the superior selection for designing self-adjuvanting cancer vaccines or studying infection-driven inflammation where a potent Th1-type response is required [3].

Rational Design of Peptide Amphiphile Micelles (PAMs) with Defined Nanostructures

The distinct self-assembly properties of Pam2Cys into unilamellar vesicles or spherical micelles, depending on conjugation, provide a design advantage over Pam3Cys, which forms larger vesicles or wormlike micelles [4]. This difference is not trivial; it dictates the physical and biological properties of the final vaccine formulation. Researchers procuring Pam2Cys can leverage this predictable self-assembly behavior to design PAMs with a specific size and morphology for optimal cellular uptake and lymph node targeting, a level of control not offered by other analogs.

Cost-Effective Large-Scale Studies with N-Acetylated Pam2Cys Analogs

When planning large-scale in vivo experiments or preclinical studies where the budget for adjuvants is a limiting factor, N-acetylated Pam2Cys analogs offer a justified, cost-effective alternative to the parent compound [5]. While the parent Pam2Cys is the gold standard, these analogs have been shown to retain TLR2/TLR6 agonist activity in vitro. This makes them a viable procurement option for studies focused on in vitro activation of antigen-presenting cells, allowing researchers to scale up experiments without a proportional increase in costs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pam2Cys

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.